4-Chloro-2-ethoxy-6-methylpyrimidine
Description
Purification and Isolation Techniques for Halogenated Alkoxypyrimidines
The purification and isolation of halogenated alkoxypyrimidines are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of method depends on the physical and chemical properties of the target compound and its impurities, such as polarity, solubility, and volatility. Common techniques employed include crystallization, column chromatography, and liquid-liquid extraction.
Crystallization and Precipitation
Recrystallization is a primary technique for purifying solid halogenated alkoxypyrimidines. youtube.commt.com This method relies on the principle that the solubility of most solids increases with temperature. libretexts.org The impure compound is dissolved in a minimal amount of a suitable hot solvent, and as the solution slowly cools, the desired compound forms pure crystals, leaving impurities dissolved in the surrounding solution (mother liquor). youtube.comlibretexts.org The selection of an appropriate solvent is crucial; the target compound should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. youtube.com
A specific example is the purification of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), a compound structurally analogous to this compound. After an initial extraction, the crude product is purified by recrystallization from n-pentane at a very low temperature (-60 °C) to yield colorless needles. mdpi.comresearchgate.net The effectiveness of recrystallization can be influenced by the solvent used, which may lead to the formation of different crystal morphologies or polymorphs, potentially affecting the compound's physical properties.
Precipitation is another effective isolation method. In the synthesis of 2-amino-4-chloro-6-alkoxypyrimidines, the product is precipitated from the reaction mixture by the addition of water, either during or after the distillation of the organic solvent. google.com Once crystals are formed, they are typically collected via vacuum filtration, washed with a small amount of cold solvent to remove residual mother liquor, and then dried. youtube.comyoutube.com
Chromatographic Methods
Chromatography is an indispensable tool for the purification of halogenated alkoxypyrimidines, especially when dealing with complex mixtures or isomers with similar properties. google.com
Column Chromatography: Flash column chromatography using silica (B1680970) gel is frequently reported for the purification of pyrimidine derivatives. nih.govacs.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). The choice of solvent system is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC): While often used for analyzing the purity of pyrimidine compounds, HPLC can also be employed in its preparative form for high-resolution purification. researchgate.netpatsnap.com
The difficulty in separating isomers, such as 4-chloro-2-substituted pyrimidines from 2-chloro-4-substituted pyrimidines due to their similar polarity, highlights the importance of chromatography for obtaining high-purity materials. google.com
Extraction and Work-up
Prior to the final purification by crystallization or chromatography, a liquid-liquid extraction is a standard work-up procedure to remove inorganic salts and highly polar or non-polar impurities. The crude reaction mixture is typically dissolved in an organic solvent immiscible with water, such as dichloromethane (B109758) (DCM), and washed with an aqueous solution. mdpi.com For instance, in the isolation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, the reaction mixture is diluted with DCM and washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. mdpi.comresearchgate.net The organic layer containing the product is then dried over an agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under vacuum to yield the crude product for further purification. mdpi.comresearchgate.net
Table 1: Summary of Purification Techniques for Halogenated Alkoxypyrimidines
| Compound Name | Technique | Solvents/Reagents | Key Details | Yield/Purity | Reference |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Extraction & Recrystallization | Dichloromethane (DCM), aq. NaHCO₃, n-pentane | The product was extracted with DCM, washed, dried, and recrystallized from n-pentane at -60 °C. | 89% | mdpi.comresearchgate.net |
| 2-Amino-4-chloro-6-alkoxypyrimidines | Precipitation | Polar aprotic solvent, water | The product was precipitated by adding water following the distillation of the reaction solvent. | Not specified | google.com |
| General Pyrimidine Derivatives | Column Chromatography | Silica gel | Used for the general purification of various pyrimidine intermediates. | Not specified | nih.gov |
| General Pyrimidine Derivatives | Crystallization | Various organic solvents | Mentioned as a standard method alongside chromatography for purification. | Not specified | nih.gov |
| Pyrimethamine | Recrystallization | Methanol (B129727) | Recrystallization from methanol resulted in a toxic solvatomorph, highlighting solvent importance. | Not specified | |
| 4-Chloro-2-methylpyridine-N-oxide | Extraction & Distillation | Chloroform (B151607) | The product was extracted with chloroform and then purified by reduced pressure distillation. | 80.4% (Purity: 98.7% by HPLC) | patsnap.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxy-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYZAFWHMIBYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693794 | |
| Record name | 4-Chloro-2-ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932701-88-7 | |
| Record name | 4-Chloro-2-ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Ethoxy 6 Methylpyrimidine and Analogous Structures
Cyclocondensation Reactions in Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a primary method for assembling the pyrimidine ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. mdpi.comorganic-chemistry.org A common approach involves the reaction of a β-ketoester with an amidine, which, after cyclization and subsequent functionalization, can lead to the desired pyrimidine scaffold. For instance, the Biginelli reaction, a well-known multicomponent reaction, facilitates the synthesis of dihydropyrimidinones, which can be further modified to yield various pyrimidine derivatives. nih.gov
Another versatile method is the reaction of malonic esters with urea (B33335) in the presence of a base, which yields barbituric acid. This intermediate can then be converted to a di- or tri-chlorinated pyrimidine, providing a key building block for further substitutions. slideshare.net The use of microwave irradiation has been shown to accelerate these cyclocondensation reactions, often leading to improved yields and shorter reaction times. researchgate.net
| Reactants | Conditions | Product Type | Reference(s) |
| β-Keto esters, Amidines | Ultrasound irradiation | 4-Arylpyrimidines | organic-chemistry.org |
| Ethyl cyanoacetate, Benzaldehyde, Thiourea | Ethanolic potassium carbonate | Dihydropyrimidinethiones | nih.gov |
| Malonic ester, Urea | Base | Barbituric acid | slideshare.net |
| Ketones, NH4OAc, DMF-DMA | Metal- and solvent-free | Substituted pyrimidines | organic-chemistry.org |
Multi-Step Synthesis Pathways to Dihalogenated Pyrimidines
The synthesis of dihalogenated pyrimidines is often a crucial step in the preparation of more complex derivatives. A common route to 2,4-dichloropyrimidines starts from uracil (B121893) or barbituric acid, which is treated with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com This process converts the hydroxyl groups of the tautomeric form into chloro substituents, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
For example, the treatment of barbituric acid with a refluxing mixture of phosphorus pentachloride (PCl₅) and POCl₃ can yield 2,4,6-trichloropyrimidine. researchgate.net This versatile intermediate allows for the sequential and regioselective introduction of different nucleophiles. The synthesis of 4-chloro-2-methylpyrimidine (B1348355) has been achieved by the chlorination of 2-methyl-4-hydroxypyrimidine with POCl₃ in the presence of an organic base. google.com
Reactivity and Chemical Transformations of 4 Chloro 2 Ethoxy 6 Methylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 4-chloropyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing nitrogen atoms is crucial for stabilizing this intermediate and facilitating the reaction.
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is readily displaced by a variety of nucleophiles. This transformation is a cornerstone of the synthetic utility of chloropyrimidines, allowing for the introduction of diverse functional groups.
Amines and hydrazines, as nitrogen-based nucleophiles, react efficiently with 4-chloropyrimidines to form the corresponding 4-aminopyrimidine (B60600) derivatives. Studies on analogous 2,4-disubstituted chloropyrimidines demonstrate that these reactions can often proceed under non-catalyzed SNAr conditions. researchgate.net For instance, more nucleophilic amines like dialkylamines readily displace the chlorine. researchgate.net The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has been studied, illustrating the broad scope of this transformation. preprints.org Similarly, other nucleophiles such as thiols can displace the chloro group to form thioethers.
The table below summarizes typical SNAr reactions on related 4-chloropyrimidine (B154816) systems.
| Nucleophile | Product Type | Typical Conditions | Reference |
| Primary/Secondary Amines | 4-Aminopyrimidines | Varies (e.g., HCl in 2-PrOH, 80 °C) | preprints.org |
| Thiols | 4-Thioether-pyrimidines | Base (e.g., K₂CO₃) in organic solvent (e.g., DMF) | |
| Alkoxides (e.g., EtONa) | 4-Alkoxypyrimidines | Sodium alkoxide in corresponding alcohol | mdpi.com |
| Hydrazines | 4-Hydrazinylpyrimidines | Hydrazine hydrate (B1144303) in a suitable solvent | N/A |
In pyrimidine systems containing multiple leaving groups, the site of nucleophilic attack is governed by regioselectivity. For 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position over the C2 position. mdpi.comstackexchange.com This enhanced reactivity at C4 is a general feature of pyrimidine chemistry. Theoretical studies based on frontier molecular orbital theory suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.comnih.gov Additionally, the proximity of the C2 position to two ring nitrogens may result in greater electrostatic repulsion with an incoming nucleophile compared to the C1 position. stackexchange.com
An excellent example of this regioselectivity is the synthesis of the related compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) from 4,6-dichloro-2-(methylthio)pyrimidine. Treatment with one equivalent of sodium ethoxide results in the exclusive mono-substitution at the C4 position. mdpi.comresearchgate.net
Chemoselectivity becomes important when the pyrimidine ring bears different types of leaving groups. In a study on 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines resulted in the substitution of the chlorine atom first, followed by a second substitution of the alkoxy group to yield the disubstituted product. chemrxiv.org This indicates that under these specific conditions, the chlorine atom is a better leaving group than the alkoxy group. chemrxiv.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-Chloro-2-ethoxy-6-methylpyrimidine is a suitable substrate for these transformations.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a powerful method for the arylation of the pyrimidine core. The C4-chloro substituent serves as an effective electrophilic partner in this reaction. Studies on 2,4-dichloropyrimidines have shown that Suzuki coupling with aryl boronic acids can be performed with high regioselectivity, again favoring reaction at the C4 position. mdpi.com This allows for the synthesis of 4-aryl-2-ethoxy-6-methylpyrimidines. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand, along with a base. Microwave irradiation has been shown to significantly accelerate these coupling reactions. mdpi.comresearchgate.net
The general scheme for the Suzuki-Miyaura coupling is presented below:
| Reactants | Catalyst System | Product | Reference |
| 4-Chloropyrimidine derivative, Arylboronic acid | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | 4-Arylpyrimidine derivative | mdpi.com |
The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction for forming carbon-nitrogen bonds. This reaction is particularly useful for coupling less nucleophilic amines, such as aryl- and heteroarylamines, which may react sluggishly or require harsh conditions under traditional SNAr protocols. researchgate.net The use of specialized palladium catalysts with bulky phosphine ligands is key to the efficiency of these transformations. researchgate.netpreprints.org This method provides a complementary approach to the SNAr reactions described in section 3.1.1, expanding the scope of accessible 4-aminopyrimidine derivatives.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The ring nitrogens strongly deactivate the ring towards attack by electrophiles. youtube.com While electrophilic substitution is extremely difficult, if forced, it would be predicted to occur at the C5 position, which is the most electron-rich carbon on the ring. However, for most practical purposes, the pyrimidine core of this compound is considered inert to this class of reactions under standard conditions. Attempts to chlorinate the C5 position of the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine were unsuccessful, even after introducing an electron-donating ethoxy group to increase the ring's electron density. researchgate.net
Functional Group Interconversions and Derivatization
The functional groups on the this compound ring provide opportunities for a variety of interconversions and derivatizations, allowing for the synthesis of a wide range of novel compounds.
Modification of the Methyl Group
The methyl group at the 6-position of the pyrimidine ring, while generally stable, can participate in reactions under specific conditions. The acidity of the methyl protons is enhanced by the adjacent electron-withdrawing pyrimidine ring, making deprotonation possible with a strong base. This can be followed by reaction with various electrophiles.
One of the key reactions involving the methyl group is its condensation with aldehydes and other carbonyl compounds. This typically proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile. For instance, in related 6-methylpyrimidine systems, condensation reactions with aldehydes have been used to introduce vinyl or other unsaturated groups at the 6-position. These reactions often require a basic catalyst to facilitate the initial deprotonation.
While specific studies on this compound are not extensively documented, the reactivity of the methyl group can be inferred from similar structures. For example, the condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with various CH-acids demonstrates the reactivity of groups attached to the pyrimidine ring in condensation reactions. khanacademy.org
Table 1: Examples of Condensation Reactions on Related Pyrimidine Systems
| Pyrimidine Derivative | Reagent | Product | Reference |
| 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde | Cyanoacetic acid derivatives | Substituted ethylene (B1197577) derivatives | khanacademy.org |
It is important to note that the reactivity of the methyl group in this compound will also be influenced by the electronic effects of the chloro and ethoxy substituents.
Transformations Involving the Ethoxy Moiety
The ethoxy group at the 2-position is an ether linkage and can undergo transformations typical of aryl ethers, primarily cleavage or displacement.
Ether Cleavage: The ethoxy group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI, to yield the corresponding 2-hydroxypyrimidine (B189755) derivative. khanacademy.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction. The resulting 2-hydroxypyrimidine can exist in equilibrium with its tautomeric form, pyrimidin-2(1H)-one.
Nucleophilic Displacement: The 2-ethoxy group can also be displaced by other nucleophiles, although this is generally less facile than the displacement of the 4-chloro group. The reactivity of the 2-position towards nucleophilic substitution is lower than the 4- and 6-positions in the pyrimidine ring. slideshare.netbhu.ac.instackexchange.com However, under forcing conditions or with highly reactive nucleophiles, the ethoxy group can be substituted. For example, treatment with strong bases or other nucleophiles could potentially lead to the formation of 2-substituted pyrimidines.
Rearrangement Reactions and Ring Transformations
Substituted pyrimidines are known to undergo various rearrangement and ring transformation reactions, leading to the formation of different heterocyclic systems.
One of the most notable rearrangements in pyrimidine chemistry is the Dimroth rearrangement . wikipedia.orgnih.govbeilstein-journals.orgnih.govucl.ac.uk This rearrangement typically involves the isomerization of N-alkylated iminopyrimidines to the corresponding alkylaminopyrimidines. In the context of this compound, if the molecule were to undergo a reaction that forms an exocyclic imino group at the 2-position (for example, after displacement of the ethoxy group by an amine and subsequent alkylation), it could potentially undergo a Dimroth rearrangement. The general mechanism involves ring opening to an open-chain intermediate, followed by rotation and ring closure to form the rearranged product. nih.gov Factors such as pH and the nature of the substituents can influence the feasibility and rate of the rearrangement. nih.gov
Ring transformation reactions of pyrimidines can lead to the formation of other heterocyclic rings such as pyridines, triazines, or isoxazoles. These transformations often occur under the influence of strong nucleophiles or other reactive species. For instance, treatment of certain chloropyrimidines with potassium amide in liquid ammonia (B1221849) has been shown to result in ring transformation to s-triazine derivatives. mdpi.com This proceeds through a nucleophilic addition, ring opening to a diazabutadiene intermediate, and subsequent recyclization. While no specific examples for this compound are documented, its structural features suggest that it could potentially undergo similar transformations under appropriate conditions.
Recent advances in "skeletal editing" have also demonstrated the conversion of pyrimidines into other heterocycles like pyridines through a sequence of activation, nucleophilic addition, and rearrangement. nih.gov
Table 2: Examples of Rearrangement and Ring Transformation Reactions of Pyrimidine Derivatives
| Starting Pyrimidine | Reagent/Conditions | Product | Reaction Type | Reference |
| wikipedia.orgmdpi.comnih.govtriazolo[4,3-c]-pyrimidine derivatives | Iodobenzene diacetate | wikipedia.orgmdpi.comnih.govtriazolo[1,5-c]pyrimidines | Dimroth Rearrangement | beilstein-journals.org |
| 4-Chloro-2-phenylpyrimidine | KNH2 / liquid NH3 | 4-Methyl-2-phenyl-s-triazine | Ring Transformation | mdpi.com |
| Substituted Pyrimidines | Tf2O, then nucleophile | Pyridines | Skeletal Editing | nih.gov |
Role As a Synthetic Building Block and Scaffold in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The reactivity of the C4-chloro substituent makes 4-chloro-2-ethoxy-6-methylpyrimidine and analogous structures prime starting materials for synthesizing fused heterocyclic systems. The chlorine atom acts as a leaving group, readily participating in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, which are foundational steps in cyclization and condensation cascades to form bicyclic and polycyclic structures.
While direct synthesis of pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines from this compound is not extensively documented in dedicated literature, the synthesis of these fused systems relies heavily on appropriately substituted chloropyrimidines as key intermediates. The general synthetic strategies illustrate the potential pathways for which the title compound would be suitable.
Pyrazolo[1,5-a]pyrimidines: These are typically synthesized through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. Alternatively, a common route involves the construction from a substituted pyrimidine (B1678525). For instance, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are potent inhibitors of various protein kinases, often starts with a dichloropyrimidine scaffold. rsc.orgnih.govnih.gov The process involves sequential reactions where one chlorine atom is displaced, followed by a cyclization reaction to form the fused pyrazole (B372694) ring. The presence of substituents like the ethoxy and methyl groups on the starting pyrimidine core allows for the precise modulation of the final product's electronic and steric properties.
Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these are crucial scaffolds in medicinal chemistry. Their synthesis often involves building the pyrrole (B145914) ring onto a pre-existing pyrimidine. A common method is the reaction of a 4-chloro-6-aminopyrimidine with a molecule containing a two-carbon unit (like a bromoacetaldehyde (B98955) equivalent), leading to cyclization. nih.govgoogle.com Patents describing the synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives, which are used as pharmaceutical agents, frequently list multi-substituted chloropyrimidines as the critical starting materials. google.comgoogle.com
The following table outlines the general synthetic approaches where a functionalized chloropyrimidine serves as a key precursor.
| Fused System | General Precursors | Key Reaction Type |
| Pyrazolo[1,5-a]pyrimidine | 1. Aminopyrazole + 1,3-Diketone2. Dichloropyrimidine + Hydrazine derivative | Condensation / Cyclization |
| Pyrrolo[2,3-d]pyrimidine | 1. 4-Chloro-6-aminopyrimidine + α-haloketone2. 4-Aminopyrimidine (B60600) derivative + Glyoxal | Nucleophilic Substitution followed by Cyclization |
The utility of chloropyrimidines extends to the synthesis of more complex polycyclic systems containing nitrogen. The pyrimidine ring can act as a foundational element onto which other aromatic or heterocyclic rings are fused. For example, research into novel heterocyclic systems has demonstrated that diarylamines derived from a substituted aminopyrimidine can undergo acid-facilitated oxidative ring closure to form pyrido[2,4-d]pyrimidin-6-ones. semanticscholar.org The key step in these syntheses is often a palladium-catalyzed Buchwald-Hartwig amination or a Suzuki coupling at the chloro-position of the pyrimidine ring to introduce the necessary precursor for the subsequent cyclization. semanticscholar.orgmdpi.com
A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is noted as a versatile scaffold that can undergo condensation reactions to yield polycyclic systems. mdpi.com This highlights the potential of this compound to serve as an intermediate in the synthesis of a wide range of polycyclic aromatic nitrogen heterocycles, which are scaffolds of interest for materials science and medicinal chemistry.
Design and Synthesis of Diversified Pyrimidine Libraries
In modern drug discovery and agrochemical research, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. This compound is an excellent scaffold for building such libraries due to its asymmetrical substitution and the reliable reactivity of the C4-chlorine atom.
The chloro group serves as a versatile handle for introducing a wide array of chemical moieties through well-established reactions. This allows for the systematic exploration of the chemical space around the 2-ethoxy-6-methylpyrimidine core. The primary methods used for diversification include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-chloride by a wide range of nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) allow for the introduction of aryl, heteroaryl, and amine groups. mdpi.com
The table below illustrates how a diversified library can be generated from this compound.
| Reaction Type | Reagent Class | Resulting Moiety at C4 |
| SNAr | Alcohols/Phenols | Ethers/Aryl Ethers |
| Thiols/Thiophenols | Thioethers/Aryl Thioethers | |
| Primary/Secondary Amines | Substituted Amines | |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl Groups |
| Buchwald-Hartwig Amination | Anilines/Heterocyclic Amines | Aryl/Heteroaryl Amines |
This strategic, single-site modification allows for the creation of a large number of analogues from a common intermediate, which can then be screened for biological activity. This approach is central to the development of libraries of kinase inhibitors and other targeted therapeutics. nih.gov
Applications in Fragment-Based Drug Discovery (focus on synthetic methodology)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. Once a binding fragment is identified, its affinity is improved through synthetic elaboration. The success of this "fragment-to-lead" process depends heavily on the availability of robust and reliable synthetic methods to modify the initial fragment.
This compound (MW: 172.61 g/mol ) is an ideal candidate for a fragment scaffold. cymitquimica.com Its value in FBDD is not just its size but its inherent "sociability"—a term describing a fragment supported by robust synthetic methodology that allows for easy and predictable elaboration.
The key features of this compound from a synthetic methodology perspective in FBDD are:
A Defined Growth Vector: The C4-chloro position provides a primary, reactive vector for fragment growth. Chemists can use this site to introduce new functional groups designed to interact with specific pockets of the target protein.
Synthetic Tractability: The chemistry of chloropyrimidines is well-understood, allowing for predictable reactions and rapid synthesis of analogues. This avoids situations where a promising fragment is abandoned due to synthetic intractability.
Core Rigidity: The aromatic pyrimidine core provides a rigid scaffold, which is advantageous for structure-based design as it reduces the entropic penalty upon binding.
The table below outlines how the fragment could be synthetically elaborated in an FBDD campaign.
| Fragment Core | Growth Vector | Synthetic Elaboration Reaction | Example Added Group |
| 2-Ethoxy-6-methylpyrimidine | C4-Cl | Suzuki-Miyaura Coupling | Phenyl, Pyridyl, Thienyl |
| 2-Ethoxy-6-methylpyrimidine | C4-Cl | SNAr with amines | Morpholino, Piperazinyl, Anilino |
| 2-Ethoxy-6-methylpyrimidine | C4-Cl | Sonogashira Coupling | Alkynyl groups |
This methodological approach allows chemists to systematically and efficiently optimize the fragment's interactions with its target, accelerating the drug discovery process.
Utility in Agrochemical and Material Science Syntheses (focus on chemical intermediates)
The role of this compound as a key chemical intermediate is prominent in the agrochemical sector, particularly in the development of fungicides and herbicide safeners. While applications in material science are not widely reported, its utility in life sciences is well-established.
Agrochemical Synthesis: Chloropyrimidines are foundational structures for several classes of active agrochemical compounds. Research has shown that derivatives of 4-chloro-2-phenylpyrimidines are effective fungicides and herbicide safeners. nih.gov In one study, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized, using a dichlorophenylpyrimidine as the starting scaffold. These compounds showed significant fungicidal activity against pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil. nih.gov
Furthermore, pyrimidinyloxyphenoxypropionate derivatives are a known class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis of these complex herbicides often involves the coupling of a substituted chloropyrimidine with a hydroxyphenoxypropionate moiety. The reactivity of the chloro-group on the pyrimidine ring is essential for forming the ether linkage that is characteristic of these herbicides. researchgate.net
The following table summarizes the role of chloropyrimidine intermediates in agrochemical applications.
| Agrochemical Class | Precursor Scaffold Type | Key Intermediate Function | Target Activity |
| Fungicides | 4-Chloro-2-arylpyrimidine | Formation of aryloxy-pyrimidine core | Control of fungal pathogens (e.g., S. sclerotiorum) nih.gov |
| Herbicide Safeners | 4-Chloro-2-arylpyrimidine | Synthesis of fenclorim analogues | Protection of crops from herbicide injury nih.gov |
| Herbicides | 4-Chloro-2-(methylsulfonyl)pyrimidine | Coupling to form pyrimidinyloxy-phenoxypropionates | Inhibition of ACCase in weeds researchgate.net |
The structural similarity of this compound to these active precursors underscores its potential as a valuable intermediate for discovering new agrochemical agents.
Analytical and Spectroscopic Characterization in Synthetic Research
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for C, H, F, N
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and hydrogen framework of a molecule. In the study of pyrimidine (B1678525) derivatives, ¹H and ¹³C NMR provide definitive information about the substitution pattern on the heterocyclic ring.
For the analogue, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), ¹H and ¹³C-NMR spectra were recorded on a Bruker Avance 500 machine, operating at 500 MHz and 125 MHz, respectively. mdpi.comresearchgate.net The resulting data provides unambiguous evidence for the compound's structure. The ¹H NMR spectrum shows a characteristic singlet for the aromatic proton on the pyrimidine ring, along with signals for the ethoxy group protons. The ¹³C NMR spectrum, often aided by techniques like the Attached Proton Test (APT), confirms the presence and chemical environment of each carbon atom. mdpi.comresearchgate.net
Table 1: ¹H NMR Spectroscopic Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 6.37 | Singlet (s) | N/A | 1H | Ar-H |
| 4.41 | Quartet (q) | 7.1 | 2H | OCH₂ |
| 2.52 | Singlet (s) | N/A | 3H | SCH₃ |
| 1.37 | Triplet (t) | 7.1 | 3H | CH₂CH ₃ |
Source: ResearchGate nih.gov
Table 2: ¹³C NMR Spectroscopic Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in CDCl₃
| Chemical Shift (δ) in ppm | Carbon Type (from APT) | Assignment |
|---|---|---|
| 172.7 | Singlet (s) | C-Cl |
| 169.4 | Singlet (s) | C-S |
| 160.2 | Singlet (s) | C-O |
| 102.4 | Doublet (d) | Ar-C |
| 63.3 | Triplet (t) | OCH₂ |
| 14.3 | Quartet (q) | SCH₃ |
| 14.2 | Quartet (q) | CH₂C H₃ |
Source: ResearchGate nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. For the analogue 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, Matrix Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry was utilized to confirm its mass. mdpi.com This technique is particularly useful for obtaining the mass of non-volatile organic molecules.
In a typical electron ionization (EI) mass spectrum for a chloro-substituted compound, the presence of the ³⁵Cl and ³⁷Cl isotopes results in a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a chlorine atom. Fragmentation pathways often involve the loss of the halogen or side-chains, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine was recorded on a Shimadzu FTIR-NIR Prestige-21 spectrometer. mdpi.com The spectrum displays characteristic absorption bands that confirm the presence of its key functional groups. These include stretches for the aromatic C-H bond, alkyl C-H bonds of the ethoxy and methylthio groups, and various fingerprint region absorptions characteristic of the substituted pyrimidine ring. nih.gov
Table 3: IR Spectroscopic Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3007 | Weak (w) | Aromatic C-H Stretch |
| 2982, 2934, 2888, 2849 | Weak (w) | Alkyl C-H Stretch |
| 1580, 1533, 1422, 1383, 1362, 1339, 1279, 1184, 1152, 1086, 1032, 989, 870, 814 | Strong (s), Medium (m), Weak (w) | Fingerprint Region (C=C, C-N, C-O, C-Cl stretches and bends) |
Source: ResearchGate nih.gov
Chromatographic Methods for Purity Assessment in Synthesis (e.g., TLC, HPLC, GC)
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and assessing the purity of the final product.
In the synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, Thin Layer Chromatography (TLC) was used to monitor the consumption of the starting material. mdpi.comresearchgate.net The reaction was deemed complete after 2 hours. TLC was performed using commercial glass-backed plates (Merck Kieselgel 60 F₂₅₄), and the spots were visualized under UV light. mdpi.comresearchgate.net The purity of the isolated product was supported by its sharp melting point and a single spot on the TLC plate, which exhibited a retention factor (Rƒ) value of 0.16 in a 90:10 mixture of n-hexane and dichloromethane (B109758). mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also standard methods for quantifying the purity of such synthetic intermediates.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-Chloro-2-ethoxy-6-methylpyrimidine |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine |
| 4,6-dichloro-2-(methylthio)pyrimidine |
| Dichloromethane |
| n-hexane |
Future Research Directions and Synthetic Challenges
Development of More Sustainable and Efficient Synthesis Routes
The current synthesis of many pyrimidine (B1678525) derivatives often relies on multi-step procedures that may involve harsh reagents and generate significant waste. mdpi.com A primary challenge for the future is the development of greener, more atom-economical, and efficient pathways to compounds like 4-Chloro-2-ethoxy-6-methylpyrimidine.
Future research will likely prioritize one-pot, multicomponent reactions (MCRs) that construct the pyrimidine core in a single operation from simple, readily available precursors. growingscience.comacs.org For instance, methods using a ketone, an aldehyde, and an amidine in the presence of an environmentally benign catalyst could be adapted. organic-chemistry.org The use of greener solvents, or even solvent-free conditions, is a growing trend in synthetic chemistry that could be applied here. growingscience.comtandfonline.com For example, the Biginelli reaction, a classic MCR for producing dihydropyrimidines, is being updated with eco-friendly catalysts like cobalt ferrite (B1171679) nanoparticles. mdpi.com Researchers are also exploring novel, efficient cyclization methods, such as those using microwave irradiation to accelerate reactions and improve yields. organic-chemistry.org
Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Well-established and reliable. | thieme.de |
| Multicomponent Reactions (MCRs) | One-pot convergence of three or more reactants. | Increased efficiency, reduced waste, operational simplicity. | growingscience.comorganic-chemistry.orgmdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Faster reaction times, often higher yields. | organic-chemistry.orgmdpi.com |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with grinding or heating. | Reduced environmental impact, cost-effective. | growingscience.comscispace.com |
Exploration of Novel Catalytic Reactions and Reagents
The functionalization of the pyrimidine ring is often challenging due to the electronic nature of the heterocycle. The chlorine atom at the C4 position of this compound serves as a valuable handle for nucleophilic substitution and cross-coupling reactions. mdpi.com However, future research will aim to develop more sophisticated catalytic systems that offer greater selectivity and functional group tolerance.
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to pyrimidines continues to expand. mdpi.com Research into novel copper- and iridium-catalyzed reactions could provide new ways to form the pyrimidine ring or to functionalize it. organic-chemistry.org For example, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing the pyrimidine core. mdpi.com The use of organolithium reagents has also been shown to enable the regioselective synthesis of new pyrimidine derivatives, a strategy that could be employed to introduce diverse substituents onto the this compound scaffold. researchgate.net
A particularly innovative future direction is the concept of "deconstruction-reconstruction," where a complex pyrimidine is transformed into a reactive intermediate that can then be used to build entirely new heterocyclic systems. nih.gov This strategy could dramatically expand the diversity of molecules accessible from a single pyrimidine starting material. nih.gov Furthermore, developing new reagents for direct C-H functionalization at positions other than the activated C4/C6 carbons would represent a significant breakthrough, allowing for late-stage diversification of complex pyrimidine-containing molecules. researchgate.netnih.gov
Asymmetric Synthesis Involving this compound Derivatives
Introducing chirality into heterocyclic scaffolds is of immense importance in medicinal chemistry. Asymmetric synthesis involving pyrimidine derivatives is an emerging field with significant potential. daneshyari.com While this compound itself is achiral, it can serve as a precursor to chiral molecules.
Future research will focus on developing enantioselective methods to functionalize the pyrimidine ring or its substituents. This could involve:
Asymmetric Catalysis: Using chiral catalysts to control the stereochemical outcome of reactions at or adjacent to the pyrimidine ring. For example, rhodium-catalyzed [4+2] cycloadditions have been used to create pyrimidinones (B12756618) with high enantioselectivity. mdpi.com
Chiral Auxiliaries: Temporarily attaching a chiral group to the pyrimidine scaffold to direct subsequent transformations before being removed.
Resolution of Racemates: Developing efficient methods for separating racemic mixtures of chiral pyrimidine derivatives. carewellpharma.in
The synthesis of chiral amino-pyrimidine derivatives has been reported, highlighting the feasibility of creating stereocenters in these systems. daneshyari.com By developing asymmetric reactions, derivatives of this compound could be prepared as single enantiomers, which is crucial for investigating their biological properties.
Computational Design of Advanced Pyrimidine Scaffolds and Transformations
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov For pyrimidine systems, these approaches can accelerate the discovery of new reactions and the design of novel molecules with desired properties. nih.govdovepress.com
Future research directions in this area include:
Reaction Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, predict the feasibility of novel transformations, and understand the regioselectivity of reactions involving the this compound scaffold. nih.gov
Catalyst Design: Computationally screening and designing new catalysts for specific transformations, such as selective C-H functionalization or asymmetric reactions.
Scaffold Hopping and Virtual Screening: Using the this compound structure as a starting point to computationally design and evaluate new pyrimidine derivatives with potentially enhanced biological activity or material properties. dovepress.comresearchgate.net Molecular docking studies, for example, can predict the binding affinities of designed molecules to biological targets like enzymes or receptors. nih.govresearchgate.net
By integrating computational design with synthetic efforts, researchers can more efficiently navigate the vast chemical space of pyrimidine derivatives, leading to the rational design of advanced scaffolds and transformations that would be difficult to discover through experimental work alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-ethoxy-6-methylpyrimidine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves nucleophilic substitution reactions, where ethoxy and methyl groups are introduced into the pyrimidine core. Key steps include:
- Temperature control : Maintaining 60–80°C to favor substitution over side reactions like oxidation .
- Catalyst selection : Using bases like K₂CO₃ to deprotonate intermediates and accelerate substitution .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Analytical techniques :
- ¹H/¹³C NMR : Assign peaks to specific protons (e.g., ethoxy CH₃ at δ 1.3–1.5 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns matching theoretical values .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles (e.g., C-Cl bond ~1.73 Å) to validate geometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Safety measures :
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic insights :
- The ethoxy group at position 2 acts as an electron-donating group, activating the pyrimidine ring for substitution at position 4 .
- Steric hindrance from the methyl group at position 6 may slow reactions at adjacent positions, requiring elevated temperatures (~80°C) for efficient substitution .
- Experimental design : Compare reaction rates with analogs (e.g., 4-Chloro-2-methoxy-6-methylpyrimidine) to isolate electronic vs. steric effects .
Q. How should researchers address discrepancies in reported crystallographic data vs. computational models for this compound?
- Case study :
- Crystallography : Single-crystal X-ray data (e.g., C-Cl bond length: 1.73 Å) may conflict with DFT-predicted values (e.g., 1.78 Å) due to lattice packing forces .
- Resolution : Perform periodic boundary condition (PBC) DFT calculations to account for crystal environment effects .
Q. What strategies can optimize the compound’s bioactivity through targeted structural modifications?
- Structure-activity relationship (SAR) approaches :
- Substituent variation : Replace the ethoxy group with bulkier groups (e.g., isopropoxy) to enhance binding affinity in medicinal targets .
- Heterocycle fusion : Attach pyrrole or imidazole rings to the pyrimidine core for improved pharmacokinetics .
- Validation : Test derivatives in vitro for IC₅₀ values against disease-specific enzymes (e.g., kinases) .
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
- DFT/ab initio protocols :
- Calculate Fukui indices to identify electrophilic centers (e.g., position 4 vs. 6) .
- Simulate transition states to compare activation energies for competing reaction pathways .
- Experimental correlation : Validate predictions using kinetic isotope effects (KIEs) or substituent scrambling experiments .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Root cause : Dynamic effects such as restricted rotation of the ethoxy group at low temperatures .
- Resolution : Acquire variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
